molecular formula C11H15N3OS B6952035 N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine

Cat. No.: B6952035
M. Wt: 237.32 g/mol
InChI Key: YDNGQAIQZBERGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine is an organic compound that belongs to the class of oxadiazoles. This compound features a thiophene ring, which is a sulfur-containing five-membered ring, and an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms. The presence of these heterocyclic rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-9-12-13-11(15-9)8-14(2)6-5-10-4-3-7-16-10/h3-4,7H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNGQAIQZBERGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CN(C)CCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For instance, 5-methyl-1,3,4-oxadiazole can be prepared by reacting methyl hydrazine with acetic anhydride under reflux conditions.

  • Attachment of the Thiophene Ring: : The thiophene ring can be introduced through a nucleophilic substitution reaction. For example, 2-thiophen-2-ylethanamine can be synthesized by reacting 2-bromoethylamine with thiophene in the presence of a base such as sodium hydride.

  • Methylation: : The final step involves the methylation of the amine group. This can be achieved by reacting the intermediate compound with methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate, leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride can be used for this purpose.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the methyl group attached to the nitrogen atom. Reagents like sodium hydride can facilitate these reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Dimethyl sulfoxide, tetrahydrofuran.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the oxadiazole and thiophene rings suggests that it may interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. The compound’s structure suggests potential activity as an antimicrobial, anti-inflammatory, or anticancer agent, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure makes it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds with amino acid residues in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine
  • N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-pyridin-2-ylethanamine
  • N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-furan-2-ylethanamine

Uniqueness

Compared to similar compounds, N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-thiophen-2-ylethanamine is unique due to the presence of the thiophene ring. This sulfur-containing ring imparts distinct electronic and steric properties, which can influence the compound’s reactivity and interaction with biological targets. Additionally, the combination of the oxadiazole and thiophene rings provides a versatile scaffold for the development of new derivatives with tailored properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.